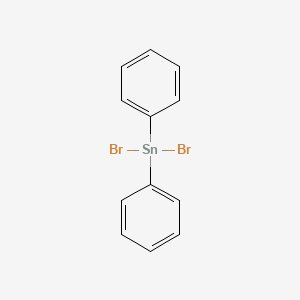
1-Hexene, 6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexene, 6-methoxy- is an organic compound that belongs to the class of alkenes It is characterized by a hexene backbone with a methoxy group attached to the sixth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexene, 6-methoxy- can be synthesized through multiple-step organic reactions. One common method involves the alkylation of 1-hexene with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-hexene, 6-methoxy- often involves the trimerization of ethylene followed by selective functionalization. Catalysts such as Phillips catalysts are used to achieve high selectivity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexene, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: 6-methoxyhexanol, 6-methoxyhexanal, and 6-methoxyhexanoic acid.
Reduction: 6-methoxyhexane.
Substitution: 6-chlorohexene, 6-bromohexene.
Applications De Recherche Scientifique
1-Hexene, 6-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Hexene, 6-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Hexene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxyhexane: Saturated version of 1-Hexene, 6-methoxy-, with different chemical properties.
1-Hexanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.
Uniqueness: 1-Hexene, 6-methoxy- is unique due to the presence of both an alkene and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
5084-33-3 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
6-methoxyhex-1-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3H,1,4-7H2,2H3 |
Clé InChI |
UIPIUTVEKQBIMC-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
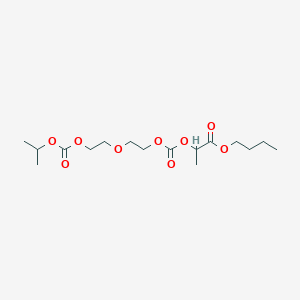

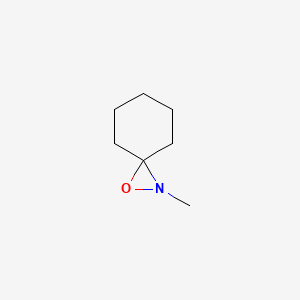
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
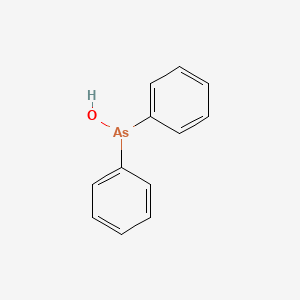

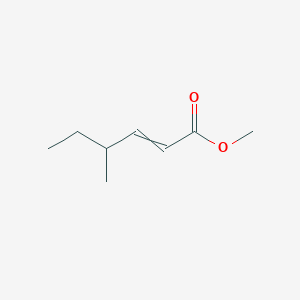
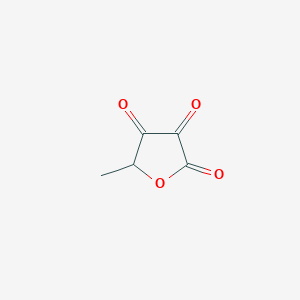
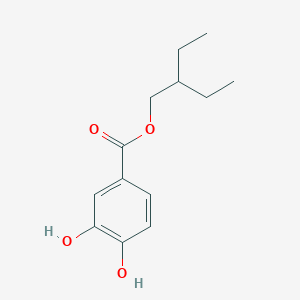
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
